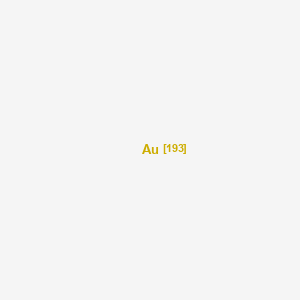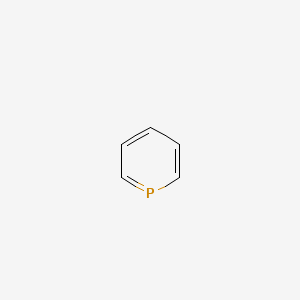
Gold-193
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gold-193, is a radioactive isotope of gold with the symbol 193 Au. It has an atomic number of 79 and a mass number of 193, consisting of 79 protons and 114 neutrons. This isotope is notable for its relatively short half-life of approximately 17.65 hours . This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Gold-193 is typically produced through neutron capture reactions. One common method involves irradiating a target of mercury-193 (193 Hg) with neutrons. The reaction can be represented as follows: [ ^{193}Hg + n \rightarrow ^{193}Au + \gamma ] This process requires a neutron source, such as a nuclear reactor, and precise control of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of this compound involves the use of high-flux nuclear reactors where mercury-193 targets are bombarded with neutrons. The irradiated targets are then processed to separate and purify the this compound isotope. This method ensures a high yield of the desired isotope, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
Gold-193 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: This compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens are common oxidizing agents used in reactions involving this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used to reduce this compound compounds.
Solvents: Aqueous and organic solvents are used depending on the specific reaction conditions.
Major Products Formed
The major products formed from reactions involving this compound include gold oxides, gold halides, and various gold complexes. These products are often used in further scientific research and industrial applications .
科学研究应用
Gold-193 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the movement of gold within biological systems.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用机制
The mechanism by which gold-193 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form platinum-193 (193 Pt), releasing gamma radiation in the process. This radiation can be harnessed for various applications, such as imaging and therapy in medicine . The molecular targets and pathways involved depend on the specific application and the form in which this compound is used.
相似化合物的比较
Similar Compounds
Gold-197: The only stable isotope of gold, widely used in jewelry and electronics.
Gold-198: A radioactive isotope with a half-life of 2.7 days, used in medical applications such as brachytherapy.
Gold-195: Another radioactive isotope with a longer half-life of 186 days, used in scientific research.
Uniqueness of Gold-193
This compound is unique due to its relatively short half-life and specific decay properties, making it suitable for applications requiring rapid decay and high-energy gamma radiation.
属性
CAS 编号 |
13982-20-2 |
|---|---|
分子式 |
Au |
分子量 |
192.96414 g/mol |
IUPAC 名称 |
gold-193 |
InChI |
InChI=1S/Au/i1-4 |
InChI 键 |
PCHJSUWPFVWCPO-AHCXROLUSA-N |
SMILES |
[Au] |
手性 SMILES |
[193Au] |
规范 SMILES |
[Au] |
同义词 |
193Au radioisotope Au-193 radioisotope Gold-193 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1216948.png)

![7,14-dimethylnaphtho[1,2-b]phenanthrene](/img/structure/B1216951.png)

![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)




![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)
